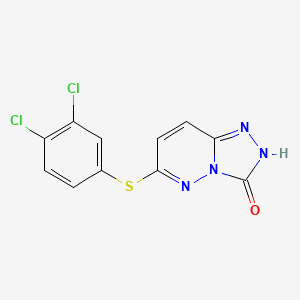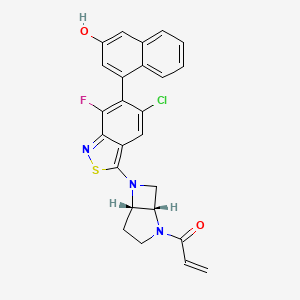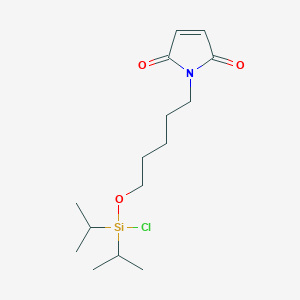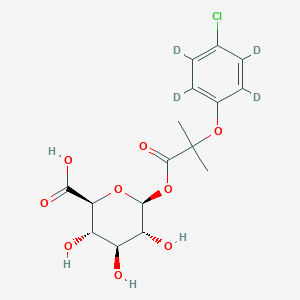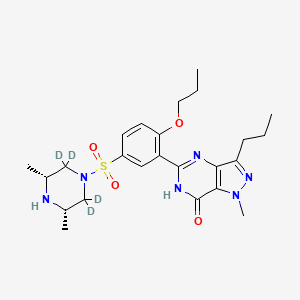![molecular formula C21H32N6O7 B12416654 (1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EB-0156 is a potent inhibitor of endoplasmic reticulum alpha-glucosidase I and II, with IC50 values of 0.0479 micromolar and less than 0.001 micromolar, respectively . This compound is an N-substituted derivative of valiolamine and exhibits broad-spectrum antiviral activity . EB-0156 has significant potential for broad-spectrum drug discovery against both existing and emerging viruses .
Vorbereitungsmethoden
The synthesis of EB-0156 involves the N-substitution of valiolamine derivatives . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the modification of the valiolamine core structure to introduce the N-substituted group, which is crucial for its inhibitory activity against alpha-glucosidases . Industrial production methods are also not explicitly detailed but likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
EB-0156 primarily undergoes reactions typical of N-substituted valiolamine derivatives. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the N-substituted group.
Reduction: Reduction reactions can occur, especially at the nitro group present in the structure.
Substitution: Nucleophilic substitution reactions are common, given the presence of reactive sites on the valiolamine core
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions but generally involve modified valiolamine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
EB-0156 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of alpha-glucosidases and the resulting biochemical pathways
Biology: Investigated for its effects on cellular processes involving endoplasmic reticulum alpha-glucosidases
Medicine: Explored for its potential as a broad-spectrum antiviral agent, particularly against viruses that rely on alpha-glucosidases for replication
Wirkmechanismus
EB-0156 exerts its effects by inhibiting endoplasmic reticulum alpha-glucosidases I and II. These enzymes are involved in the processing of glycoproteins, and their inhibition disrupts the proper folding and function of viral glycoproteins, thereby inhibiting viral replication . The molecular targets are the active sites of alpha-glucosidases, and the pathways involved include the glycoprotein processing pathway in the endoplasmic reticulum .
Vergleich Mit ähnlichen Verbindungen
EB-0156 is unique due to its potent inhibitory activity and broad-spectrum antiviral potential. Similar compounds include:
Valiolamine: The parent compound, which lacks the N-substitution but shares the core structure.
Miglitol: Another alpha-glucosidase inhibitor used as an antidiabetic agent.
Acarbose: A well-known alpha-glucosidase inhibitor used to treat type 2 diabetes
Compared to these compounds, EB-0156 exhibits higher potency and broader antiviral activity, making it a valuable candidate for drug discovery .
Eigenschaften
Molekularformel |
C21H32N6O7 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[6-[2-nitro-4-(triazol-2-yl)anilino]hexylamino]cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C21H32N6O7/c28-13-21(32)12-16(18(29)19(30)20(21)31)23-8-4-2-1-3-7-22-15-6-5-14(11-17(15)27(33)34)26-24-9-10-25-26/h5-6,9-11,16,18-20,22-23,28-32H,1-4,7-8,12-13H2/t16-,18-,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
BJRWBFFORRYEBK-RQUKQETFSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-] |
Kanonische SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
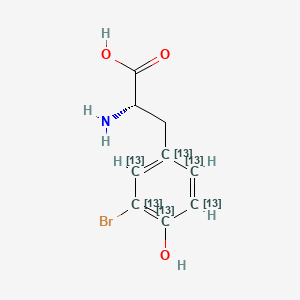
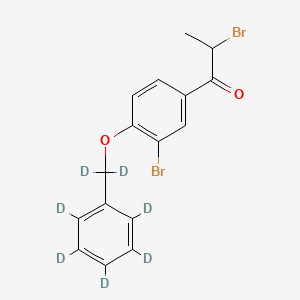
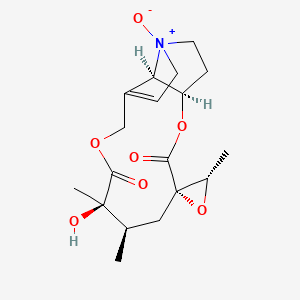
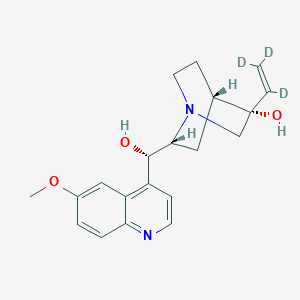
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
